Diphenylbis[(propan-2-yl)oxy]stannane
Description
Diphenylbis[(propan-2-yl)oxy]stannane is an organotin compound characterized by a central tin atom bonded to two phenyl groups and two isopropoxy [(propan-2-yl)oxy] groups. Its molecular formula is C₁₈H₂₂O₂Sn, with a molecular weight of 397.07 g/mol. Organotin compounds like this are widely used in industrial applications, including as stabilizers in polyvinyl chloride (PVC) production, catalysts in polyurethane foam formation, and biocides . The phenyl groups provide steric bulk and thermal stability, while the isopropoxy ligands influence solubility and reactivity.
Properties
CAS No. |
71573-76-7 |
|---|---|
Molecular Formula |
C18H24O2Sn |
Molecular Weight |
391.1 g/mol |
IUPAC Name |
diphenyl-di(propan-2-yloxy)stannane |
InChI |
InChI=1S/2C6H5.2C3H7O.Sn/c2*1-2-4-6-5-3-1;2*1-3(2)4;/h2*1-5H;2*3H,1-2H3;/q;;2*-1;+2 |
InChI Key |
OQIBTMAFOZMFTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diphenylbis[(propan-2-yl)oxy]stannane typically involves the reaction of diphenyltin dichloride with isopropanol in the presence of a base. The reaction proceeds as follows:
Ph2SnCl2+2C3H7OH→Ph2Sn(OCH(CH3)2
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Properties
Aromatic vs. Alkyl Groups :
- Diphenyl derivatives (e.g., this compound) exhibit higher thermal stability due to the electron-withdrawing nature of phenyl groups, making them suitable for high-temperature applications like PVC stabilization. In contrast, dialkyl derivatives (e.g., Diethyltindimethacrylate) are more reactive in catalytic processes due to weaker Sn-C bonds .
- Benzyl substituents (e.g., Dibenzylbis(lauroyloxy)stannane) enhance solubility in organic solvents but increase bioaccumulation risks due to lipophilic aromatic moieties .
- Oxygen-Containing Ligands: Isopropoxy groups in the target compound improve solubility in polar solvents compared to long-chain fatty acid derivatives (e.g., stearoyloxy in Dioctylbis(stearoyloxy)stannane), which are hydrophobic and used in non-polar matrices . Methacryloyloxy groups (e.g., Diethyltindimethacrylate) enable covalent bonding to polymer chains, enhancing crosslinking efficiency in adhesives .
Toxicity and Environmental Impact
- Diphenyltin compounds generally exhibit moderate toxicity to aquatic organisms (e.g., LC₅₀ = 1–10 mg/L for fish), while dioctyltin derivatives show lower acute toxicity but greater environmental persistence .
- Benzyl-substituted stannanes (e.g., Dibenzylbis(lauroyloxy)stannane) pose bioaccumulation risks due to their lipophilic nature, requiring stringent disposal protocols .
Research Findings and Trends
Recent studies highlight a shift toward less toxic, bio-based organotin alternatives, such as calcium-zinc stabilizers, to mitigate ecological risks. However, diphenyltin derivatives remain critical in niche applications requiring high thermal resistance . Regulatory agencies in Europe and North America are increasingly restricting long-chain alkyltin compounds (e.g., dioctyltins) due to persistence in ecosystems .
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